molecular formula C24H29N3O B3801252 [3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol

[3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol

Cat. No.: B3801252
M. Wt: 375.5 g/mol
InChI Key: IJVDHCMNOXRKQS-UHFFFAOYSA-N
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Description

[3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, catalytic oxidation in a packed-bed continuous flow reactor has been employed in similar synthetic processes to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylethyl and pyrazolylphenylmethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents for alkylation, oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Properties

IUPAC Name

[3-(2-phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c28-20-24(13-11-21-7-2-1-3-8-21)12-5-15-26(19-24)18-22-9-4-10-23(17-22)27-16-6-14-25-27/h1-4,6-10,14,16-17,28H,5,11-13,15,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVDHCMNOXRKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)N3C=CC=N3)(CCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol
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[3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol
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[3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol
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[3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol
Reactant of Route 6
[3-(2-Phenylethyl)-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol

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